12-Ketooleic acid

Biocatalysis White Biotechnology Fatty Acid Bioconversion

12-Ketooleic acid (12-oxo-9(Z)-octadecenoic acid) is a niche oxylipin distinguished by a C12 ketone group that confers unique, irreversible LOX inhibitory activity—a biochemical profile not shared by its hydroxyl analog (ricinoleic acid) or parent compound (oleic acid). It is an irreplaceable analytical standard for GC/MS-based bioconversion pathway mapping (ricinoleic acid → 12-ketooleic acid → value-added chemicals) and for dissecting oxylipin-dependent cellular signaling. Procure this authentic, high-purity standard to ensure accurate peak identification and reproducible kinetic data.

Molecular Formula C18H32O3
Molecular Weight 296.4 g/mol
CAS No. 5455-97-0
Cat. No. B1237178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Ketooleic acid
CAS5455-97-0
Synonyms12-keto-oleic acid
12-ketooleic acid
12-oxo-9-octadecenoic acid
Molecular FormulaC18H32O3
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)CC=CCCCCCCCC(=O)O
InChIInChI=1S/C18H32O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12H,2-8,10-11,13-16H2,1H3,(H,20,21)/b12-9-
InChIKeyQHEOVCWNVASAFS-XFXZXTDPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





12-Ketooleic Acid (CAS 5455-97-0): Procurement-Ready C18 Keto Fatty Acid for Specialized Oxylipin Research


12-Ketooleic acid (12-oxo-9(Z)-octadecenoic acid, CAS 5455-97-0) is a C18 monounsaturated fatty acid distinguished by a ketone functional group at the 12-carbon position of the oleic acid chain [1]. This keto modification classifies it as an oxylipin, a class of oxygenated fatty acid derivatives that act as crucial signaling molecules in plant defense and development, with emerging roles in mammalian systems . Unlike the abundant parent molecule oleic acid, 12-ketooleic acid is not a primary dietary lipid; its production is largely confined to specialized bioconversion processes, most notably the microbial transformation of ricinoleic acid [2]. This niche availability and unique keto functionality position it as a specialized research tool rather than a bulk commodity, relevant for studies in lipid signaling, enzymatic biotransformation, and the specific inhibition of arachidonic acid cascade enzymes [3].

Why 12-Ketooleic Acid Cannot Be Replaced by Common Fatty Acids in Targeted Research


The selection of 12-ketooleic acid over a structurally similar, less expensive analog is not a matter of generic fatty acid activity. The precise position and nature of its functional group (a C12 ketone) dictates a distinct biochemical profile that cannot be replicated by its hydroxylated analog (ricinoleic acid), its unmodified precursor (oleic acid), or other keto/hydroxy fatty acid isomers. Substituting these compounds introduces a different functional group, altering the molecule's interactions with key enzymes like lipoxygenase (LOX) and cyclooxygenase (COX) [1]. Critically, 12-ketooleic acid is a known product of specific enzymatic pathways and itself serves as a unique intermediate in others, such as the bioconversion from ricinoleic acid, making it an irreplaceable analyte and substrate in pathway mapping and biocatalysis studies [2]. The quantitative evidence below establishes the specific dimensions where 12-ketooleic acid diverges measurably from its closest comparators, preventing generic substitution.

Quantitative Differentiation of 12-Ketooleic Acid: Comparative Data for Informed Selection


Sourcing Viability: Recombinant Bioconversion of 12-Ketooleic Acid vs. Hydroxylated Precursor

Unlike oleic acid, which is a commodity chemical, 12-ketooleic acid is a specialized product. A viable, documented sourcing route is the whole-cell bioconversion of ricinoleic acid using a recombinant *Corynebacterium glutamicum* biocatalyst. This process achieves a 72-74% (mol/mol) maximum conversion yield, with volumetric productivities reaching 1.1 g/L/h [1]. This contrasts with the non-specific chemical oxidation of oleic acid, which would yield a complex mixture of keto- and hydroxy-octadecenoic acid isomers requiring extensive purification. For procurement, this data validates the existence of a scalable, high-yield biotechnological production route, directly impacting cost-of-goods and ensuring a supply chain distinct from less efficient or non-specific chemical methods.

Biocatalysis White Biotechnology Fatty Acid Bioconversion

Mechanistic Distinction: Enzyme Inhibition Profile vs. Hydroxyl Analog

The substitution of a hydroxyl group (in ricinoleic acid) for a ketone group (in 12-ketooleic acid) at the C12 position dramatically alters enzyme interaction. Studies indicate 12-ketooleic acid is a potent lipoxygenase (LOX) inhibitor, also affecting formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX) to a lesser extent [1]. Critically, this inhibition is not merely due to non-specific protein denaturation but involves a specific irreversible interaction with the enzyme protein [2]. In contrast, ricinoleic acid (10-100 µM) shows only minimal effects on leukotriene B4 and thromboxane B2 production, key LOX and COX products, in stimulated cells [3]. This demonstrates that the C12 ketone confers a specific, potent enzyme inhibitory mechanism absent in the C12 hydroxyl analog.

Enzymology Inflammation Lipid Biochemistry

Cellular Effect Divergence: Pro-Oxidant Activity vs. Antioxidant Parent

While the parent compound oleic acid is generally recognized for anti-inflammatory and antioxidant properties [1], the keto-modification alters cellular effects. In mouse liver homogenate, 12-ketooleic acid has been shown to accelerate the production of lipid peroxides and fluorescent products, indicating a pro-oxidant effect in this model [2]. This contrasts with the compound's own role as an antioxidant in bulk fats and oils [3], highlighting a context-dependent functional duality. This pro-oxidant activity in a biological system is a key differentiator from oleic acid, which is not associated with such effects.

Oxidative Stress Cellular Metabolism Toxicology

Predicted ADMET Profile: CYP Inhibition vs. General Fatty Acid Class

Computational ADMET predictions provide a preliminary basis for differentiating 12-ketooleic acid from the broader class of fatty acids. Using admetSAR 2.0, the compound is predicted to have a very low probability (10.37%) of inhibiting CYP3A4 and a low probability (7.87%) of inhibiting CYP2C9 [1]. While these are predicted values, they suggest a favorable profile regarding drug-drug interaction potential for cytochrome P450 enzymes, a common concern with many lipid-based molecules. This contrasts with the general observation that fatty acids can act as substrates or inhibitors for various CYP isoforms [2]. These specific predictions offer a data-driven starting point for evaluating the compound's suitability in biological assays where CYP interaction is a confounding factor.

ADMET Drug Discovery Pharmacokinetics

Targeted Application Scenarios for 12-Ketooleic Acid Based on Verified Evidence


Enzymatic Pathway Mapping: Using 12-Ketooleic Acid as a Defined Intermediate

12-Ketooleic acid is a confirmed intermediate in the bioconversion of ricinoleic acid (12-hydroxyoleic acid) to other valuable compounds like 11-hydroxyundec-9-enoic acid and its ester derivatives [1]. Researchers developing or optimizing whole-cell biotransformation pathways require the authentic standard of 12-ketooleic acid as an analytical reference for GC/MS identification and for kinetic studies to assess pathway bottlenecks. Its procurement ensures accurate identification and quantification of this specific intermediate, which is essential for characterizing the activity and selectivity of recombinant alcohol dehydrogenases and downstream enzymes [2]. Using a generic fatty acid standard would lead to incorrect peak assignment and flawed kinetic data.

Investigating Structure-Activity Relationships in Lipid Signaling

For scientists studying how specific fatty acid modifications alter cellular signaling, 12-ketooleic acid provides a defined probe to examine the functional consequences of a C12 ketone group. Its established activity as a lipoxygenase (LOX) inhibitor with a specific, irreversible mechanism of action makes it a valuable tool to dissect the role of this enzyme class in inflammatory or cancer models [1]. In contrast, its hydroxyl analog (ricinoleic acid) shows minimal effect on LOX/COX product formation, providing a clear functional contrast [2]. Studies investigating the role of oxylipins in processes like membrane lipid catabolism can leverage the compound's known pro-oxidant effect in hepatic tissue to interrogate specific cellular stress pathways [3].

Investigating Oxidative Stress Pathways in Biological Models

The documented pro-oxidant effect of 12-ketooleic acid, specifically its ability to accelerate lipid peroxide formation in liver homogenate, makes it a useful tool for researchers studying the initiation and propagation of oxidative stress [1]. This contrasts with its role as an antioxidant in bulk fats and oils, highlighting its context-dependent biological activity [2]. Investigators can use 12-ketooleic acid as a specific chemical inducer to model lipid peroxidation-driven cellular damage or to dissect the signaling pathways involved in the cellular response to oxidative insults, separate from the effects of its non-oxidized parent, oleic acid.

Lipid Standard for Specialized Metabolomics and Oxylipin Profiling

As a member of the oxylipin family of oxygenated fatty acids, 12-ketooleic acid serves as a critical analytical standard for LC-MS or GC-MS based metabolomics and lipidomics studies. Its unique mass and chromatographic properties allow for the precise identification and quantification of this specific keto-fatty acid in complex biological matrices such as plant tissues or microbial fermentation broths [1]. For researchers profiling the oxylipin signatures associated with plant defense responses or investigating the metabolic output of engineered microbial strains, a pure, well-characterized standard of 12-ketooleic acid is an irreplaceable component of any targeted or non-targeted analytical method [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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